1-(2,4,5-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide
Description
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10-8-12(3)14(9-11(10)2)21(19,20)17-6-4-13(5-7-17)15(16)18/h8-9,13H,4-7H2,1-3H3,(H2,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCKUNMOASFQGEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4,5-Trimethyl-benzenesulfonyl)-piperidine-4-carboxylic acid amide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈N₂O₂S
- IUPAC Name : 1-(2,4,5-trimethylphenylsulfonyl)-piperidine-4-carboxamide
Research indicates that the compound may interact with specific biological targets, including enzymes and receptors involved in various physiological processes. For example, studies have shown that similar piperidine derivatives can act as inhibitors for angiotensin-converting enzyme (ACE), which plays a critical role in regulating blood pressure and fluid balance .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's activity against various cell lines. Notable findings include:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects on cancer cell lines, such as A549 (lung cancer) and K562 (leukemia) cells. The observed IC50 values indicate significant potency in inhibiting cell proliferation .
- Enzyme Inhibition : The compound has shown potential as an ACE inhibitor with an IC50 value comparable to known inhibitors. This suggests a possible application in managing hypertension .
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and therapeutic potential of the compound:
- Animal Models : Administration of the compound in animal models demonstrated a reduction in blood pressure similar to established ACE inhibitors. However, further studies are needed to assess long-term effects and safety profiles.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer properties of this compound by evaluating its effects on A549 cells. The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.
Case Study 2: Cardiovascular Implications
Another study focused on the cardiovascular implications of the compound. Using a hypertensive rat model, researchers administered varying doses and monitored blood pressure changes. Results showed a significant reduction in systolic blood pressure at doses above 10 mg/kg.
Data Tables
| Study | Cell Line/Model | IC50/Effect | Notes |
|---|---|---|---|
| Anticancer Activity | A549 | 15 µM | Dose-dependent decrease in viability |
| ACE Inhibition | Enzymatic Assay | Comparable to ACE inhibitors | Potential therapeutic use in hypertension |
| Cardiovascular Effects | Hypertensive Rats | Significant BP reduction | Effective at doses >10 mg/kg |
Comparison with Similar Compounds
1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides
Structural Differences : Replaces the trimethylbenzenesulfonyl group with a sulfamoylbenzoyl moiety. The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bonding capacity, enhancing solubility compared to the hydrophobic trimethyl substituents in the target compound .
Synthesis : Synthesized via EDCI/HOBt-mediated coupling with amines, similar to methods used for benzenesulfonyl derivatives .
Biological Activity : Demonstrated inhibitory activity against human carbonic anhydrase isoforms, with substituents on the piperazine ring (e.g., methoxy groups) modulating potency (IC₅₀ values in nM range) .
Physicochemical Properties :
1-(4-Formylphenyl)-N-(2-(trifluoromethyl)benzyl)piperidine-4-carboxamide
Structural Differences: Features a formylphenyl group at the piperidine nitrogen and a trifluoromethylbenzyl amide. The trifluoromethyl group increases metabolic stability and electronegativity . Synthesis: Prepared via isobutyl chloroformate-mediated coupling under argon, differing from the sulfonylation required for the target compound . Biological Activity: Not explicitly stated, but trifluoromethyl groups are known to enhance blood-brain barrier penetration in CNS-targeting drugs . Physicochemical Properties:
Piperidine-4-carboxylic acid phenyl-alkyl amide derivatives
Structural Differences: Alkyl or phenyl-alkyl substituents instead of benzenesulfonyl groups. These compounds lack the electron-withdrawing sulfonyl group, altering electronic properties . Biological Activity: Act as monoamine neurotransmitter reuptake inhibitors (e.g., serotonin, norepinephrine), with alkyl chain length affecting selectivity . Physicochemical Properties:
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid
Structural Differences: Ethoxycarbonyl group replaces the benzenesulfonyl moiety. This ester group is more hydrolytically labile than the sulfonamide . Synthesis: Prepared via base-catalyzed reactions (e.g., NaOH or Na₂CO₃), contrasting with sulfonylation methods .
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide
Structural Differences: Acetamidophenyl sulfonyl group instead of trimethylbenzenesulfonyl. Physicochemical Properties:
- Molecular weight: 325.38 g/mol
- LogP: ~1.8
- Solubility: Higher than trimethyl derivatives due to polar acetamido group .
Comparative Data Table
Key Research Findings
- Sulfonamide vs. Sulfonyl : Sulfamoyl derivatives (e.g., from ) exhibit higher solubility but lower metabolic stability than trimethylbenzenesulfonyl derivatives due to increased polarity .
- Trifluoromethyl Impact : The trifluoromethyl group in ’s compound enhances lipophilicity and resistance to oxidative metabolism, a property absent in the target compound .
- Biological Target Specificity : Piperidine-4-carboxamides with sulfonyl groups (e.g., target compound) are more likely to target enzymes (e.g., carbonic anhydrase), while phenyl-alkyl amides () favor neurotransmitter transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
